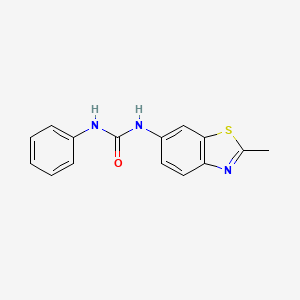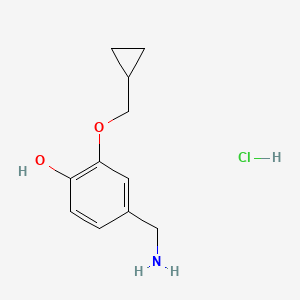
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a cyclopropylmethoxy group, and a phenol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the phenol derivative: The starting material, 2-(cyclopropylmethoxy)phenol, is prepared through the reaction of cyclopropylmethanol with phenol in the presence of a suitable catalyst.
Introduction of the aminomethyl group: The phenol derivative undergoes a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.
Formation of the hydrochloride salt: The final step involves the treatment of the aminomethylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.
Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The phenol moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the cyclopropylmethoxy group can influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds also contain an aminomethyl group and exhibit various biological activities.
Phenolic compounds: Similar to 4-(Aminomethyl)-2-(cyclopropylmethoxy)phenol hydrochloride, phenolic compounds are known for their antioxidant properties.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(cyclopropylmethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8;/h3-5,8,13H,1-2,6-7,12H2;1H |
InChI Key |
JYRUXBLVXSCAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
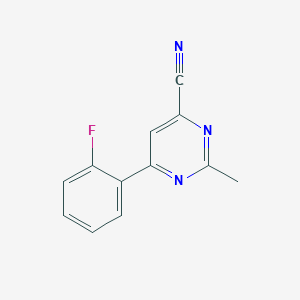
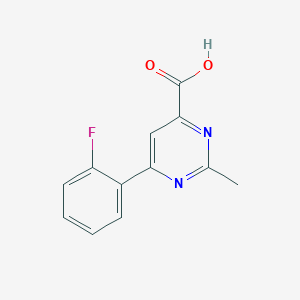

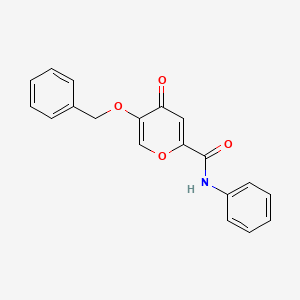
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)

![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)

